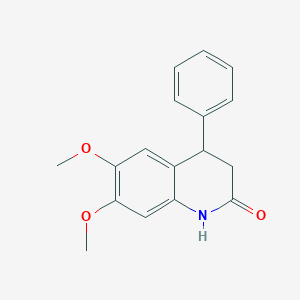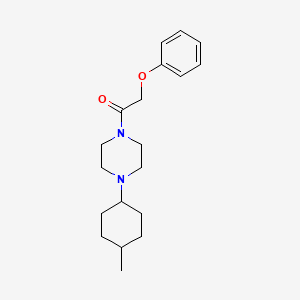![molecular formula C16H17N3O3 B5515790 2-[(2-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5515790.png)
2-[(2-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 2-[(2-Methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide often involves one-pot reactions or domino reactions, utilizing reagents like alkyl or aryl isocyanides and aldehydes in the presence of acetoacetanilide in solvents like toluene, without any prior activation or modification (Ziyaadini et al., 2011). Ultrasound irradiation has also been employed in the synthesis of similar compounds, providing an environmentally friendly and efficient synthesis approach (Ali et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-[(2-Methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide is often elucidated through techniques like single crystal X-ray diffraction, FTIR, NMR, and computational studies (Chan et al., 2013). These studies reveal details like the crystalline system, space group, molecular geometry, and intramolecular hydrogen bonding.
Chemical Reactions and Properties
Compounds in this class participate in various chemical reactions, forming complexes with metals, and showing properties like cytotoxicity and antioxidant activity. Some derivatives have been shown to exhibit antimicrobial activities against various bacteria and fungi (Sonawane, 2018).
Wissenschaftliche Forschungsanwendungen
Polymorphism and Crystal Structure Analysis
Research on related compounds, such as 2-[[4-(4-Fluorophenoxy)phenyl]-methylene]-hydrazinecarboxamide, a semicarbazone family member with potential anticonvulsant therapeutic uses, has revealed the existence of polymorphic forms. These forms, identified as A and B, have been characterized through physical characterization and crystal structure analysis using powder X-ray diffraction data and single crystal X-ray diffraction data. Understanding the crystal structures aids in establishing structure-property relationships, highlighting the importance of ab initio structure solution from powder X-ray diffraction data in pharmaceuticals (Cheung et al., 2003).
Synthesis and Characterization Techniques
The synthesis and characterization of novel compounds, including those structurally related to 2-[(2-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide, are critical for expanding applications in pharmaceutical and chemical industries. A study on the one-pot domino reaction for synthesizing 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives highlights innovative approaches to compound synthesis without prior activation or modification. This research demonstrates the capabilities and versatility of modern synthetic chemistry techniques (Ziyaadini et al., 2011).
Inhibitor Design and Evaluation
The design and evaluation of novel inhibitors, such as 2-benzoylhydrazine-1-carboxamides for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), underscore the significance of these compounds in clinical applications. Research into these inhibitors showcases their potential utility in treating diseases by inhibiting enzymes critical to disease progression. Such studies not only contribute to the understanding of enzyme inhibition mechanisms but also to the development of therapeutic agents (Houngbedji et al., 2023).
Computational and Experimental Studies
Investigations into the structure and properties of related compounds, such as 2-[(E)-hydrazinylidenemethyl]-6-methoxy-4-[(E)-phenyldiazenyl]phenol, through computational and experimental studies, offer insights into their chemical behavior and potential applications. These studies involve crystal structure analysis, optimization, and spectral studies, providing a comprehensive understanding of the compound's characteristics and reactions (Sayın et al., 2016).
Environmental and Biological Applications
The development of fluorescent probes for detecting hydrazine in biological and water samples, using compounds with similar structures, highlights the environmental and biological significance of this chemical class. Such research is essential for monitoring and mitigating the impact of hazardous substances on health and the environment (Zhu et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[[2-(2-methylphenoxy)acetyl]amino]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-12-7-5-6-10-14(12)22-11-15(20)18-19-16(21)17-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,18,20)(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCXPSXBULOEKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NNC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806727 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(2-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-acetyl-2-(2,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5515707.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[1-methyl-2-(3-thienyl)ethyl]acetamide](/img/structure/B5515722.png)
![ethyl 5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5515730.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5515733.png)
![3-isobutyl-5-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5515741.png)


![2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5515751.png)
![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B5515759.png)

![2-[(4-bromobenzyl)oxy]-1-naphthaldehyde oxime](/img/structure/B5515765.png)
![N-(2,6-dimethylphenyl)-1-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}cyclohexanecarboxamide](/img/structure/B5515779.png)
![2-[(2-chlorobenzyl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B5515783.png)
